molecular formula C27H24N2O B11472844 1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

1-(2,5-dimethylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole

Cat. No.: B11472844
M. Wt: 392.5 g/mol
InChI Key: UOWTZLAOTSFSMZ-UHFFFAOYSA-N
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Description

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. One common method involves the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic conditions . The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds .

Scientific Research Applications

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and naphthalen-2-yloxy groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C27H24N2O

Molecular Weight

392.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole

InChI

InChI=1S/C27H24N2O/c1-19-11-12-20(2)23(15-19)17-29-26-10-6-5-9-25(26)28-27(29)18-30-24-14-13-21-7-3-4-8-22(21)16-24/h3-16H,17-18H2,1-2H3

InChI Key

UOWTZLAOTSFSMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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